molecular formula C23H25ClN2O3 B194716 4-Hydroxymethyl Loratadine CAS No. 609806-40-8

4-Hydroxymethyl Loratadine

Cat. No.: B194716
CAS No.: 609806-40-8
M. Wt: 412.9 g/mol
InChI Key: BCKYTUFUNAGTDV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Hydroxymethyl Loratadine, like its parent compound Loratadine, primarily targets the H1 histamine receptors . These receptors are distributed in endothelial cells, smooth muscle, adrenal medulla, heart, and the central nervous system . They play a crucial role in mediating allergic reactions.

Mode of Action

This compound acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies strike, histamine is released and binds to these receptors, causing symptoms of allergic reactions. This compound intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

The action of this compound affects the histamine-mediated biochemical pathways. Histamine plays an important role in the pathophysiological mechanism of allergic diseases . Upon activation of the H1 receptor, phosphatidase C is activated through G proteins, which promotes the increase in Ca2+ concentration . This leads to increased vasodilation and capillary permeability, leading to plasma exudation, local tissue redness and swelling, and allergic symptoms of bronchial and gastrointestinal smooth muscle contraction .

Pharmacokinetics

Loratadine is rapidly absorbed and achieves peak plasma concentration in 1-2 hours . Its major metabolite achieves peak plasma concentration in 3-4 hours . The ADME properties of this compound may be similar, impacting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of histamine-induced allergic responses. By blocking the binding of histamine to H1 receptors, it prevents the cascade of biochemical reactions that lead to allergic symptoms .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, when Loratadine is formulated as a syrup, the formation of 2- and 4-hydroxymethyl derivatives on the pyridine ring has been described, which result from a redox process of the drug with other formulation components . This suggests that the formulation and storage conditions of this compound could impact its action and stability.

Preparation Methods

The synthesis of 4-Hydroxymethyl Loratadine involves several steps starting from the parent compound, Loratadine. The process begins with the conversion of Loratadine into its N-oxide form, followed by the formation of a N-methoxypyridinium salt. The cyanide ion then attacks this salt, producing a mixture of nitriles, which are separated by chromatography. The final product, this compound, is obtained through further chemical reactions .

In industrial settings, the preparation of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of specific reagents and conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-Hydroxymethyl Loratadine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like MCPBA (meta-chloroperoxybenzoic acid) and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Hydroxymethyl Loratadine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for quality control in the production of Loratadine formulations . In biology and medicine, it serves as a model compound for studying the metabolism and degradation of antihistamines. Additionally, it is used in the development of new antihistamine drugs with improved efficacy and safety profiles .

Comparison with Similar Compounds

4-Hydroxymethyl Loratadine is similar to other derivatives of Loratadine, such as 2-Hydroxymethyl Loratadine. These compounds share a common structural framework but differ in the position of the hydroxymethyl group on the pyridine ring . Compared to its parent compound, Loratadine, this compound has a modified chemical structure that may influence its pharmacokinetic and pharmacodynamic properties .

Similar compounds include:

This compound stands out due to its specific formation as an impurity in Loratadine formulations and its unique chemical properties that make it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[13-chloro-7-(hydroxymethyl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-2-ylidene]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClN2O3/c1-2-29-23(28)26-11-8-15(9-12-26)21-19-6-4-18(24)13-16(19)3-5-20-17(14-27)7-10-25-22(20)21/h4,6-7,10,13,27H,2-3,5,8-9,11-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCKYTUFUNAGTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC(=C2C3=C(CCC4=C(C=CN=C42)CO)C=C(C=C3)Cl)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70400098
Record name 4-Hydroxymethyl Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609806-40-8
Record name Ethyl 4-[8-chloro-5,6-dihydro-4-(hydroxymethyl)-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=609806-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxymethyl loratadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0609806408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hydroxymethyl Loratadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70400098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXYMETHYL LORATADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2PK8Q54XB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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